2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL
Description
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2S/c19-13-3-1-12(2-4-13)17-23-16(26-24-17)10-27-18-21-14(9-15(25)22-18)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABLIWXXGYMDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is typically constructed via Biginelli-like cyclocondensation or amidine-β-ketoester coupling . For example:
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Step 1 : Reaction of ethyl acetoacetate with guanidine nitrate in ethanol under reflux forms 4-hydroxypyrimidine.
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Step 2 : Chlorination at position 2 using POCl₃ yields 2-chloro-6-methylpyrimidin-4-ol.
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Step 3 : Suzuki-Miyaura coupling introduces the pyridin-4-yl group at position 6 using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.
Optimization Note : Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields by 15–20%.
Synthesis of [3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methanethiol
Oxadiazole Ring Construction
1,2,4-Oxadiazoles are synthesized via cyclization of amidoximes with carboxylic acid derivatives :
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Step 1 : 4-Bromobenzamidoxime is prepared by treating 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol/water.
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Step 2 : Reaction with methyl bromoacetate in DMF at 80°C forms the oxadiazole ring.
Key Data :
| Starting Material | Conditions | Yield |
|---|---|---|
| 4-Bromobenzonitrile + NH₂OH·HCl | EtOH/H₂O, 70°C, 6h | 92% |
| Methyl bromoacetate | DMF, 80°C, 12h | 78% |
Thiol Functionalization
The methyl group at position 5 is converted to a thiol via radical thiol-ene reaction :
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Step 1 : Bromination of the methyl group using NBS and AIBN in CCl₄.
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Step 2 : Displacement with thiourea in ethanol/water yields the thiol intermediate.
Challenges : Oxidation of the thiol to disulfide is minimized by conducting reactions under nitrogen.
Coupling of Pyrimidine and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
Intermediate A (2-chloro-6-(pyridin-4-yl)pyrimidin-4-ol) reacts with Intermediate B under basic conditions:
Metal-Mediated Coupling
Copper-catalyzed Ullmann coupling enhances efficiency:
Analytical Characterization and Purity Optimization
Spectroscopic Data
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four primary reactive regions (Figure 1):
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Bromophenyl group (C6H4Br)
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1,2,4-Oxadiazole ring
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Methylsulfanyl linker (-S-CH2-)
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Pyrimidin-4-ol/pyridinyl system
Reactions at the Bromophenyl Group
The para-bromine atom facilitates cross-coupling and substitution reactions:
Mechanistic Insights :
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Bromine acts as a leaving group in Pd-catalyzed coupling, enabling C-C bond formation.
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Electron-withdrawing oxadiazole enhances electrophilicity of the aromatic ring, favoring substitution .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits both stability under mild conditions and susceptibility to ring-opening:
Notable Observation :
Ring-opening reactions are often exploited to generate bioactive intermediates for drug discovery .
Methylsulfanyl Linker Transformations
The -S-CH2- group undergoes oxidation and substitution:
Kinetics :
Pyrimidin-4-ol and Pyridinyl Interactions
The pyrimidine and pyridine rings participate in acid-base and coordination chemistry:
Structural Impact :
Comparative Reactivity of Analogues
Analogues with modified substituents show distinct reaction profiles:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial activities against various pathogens. The incorporation of the bromophenyl group is hypothesized to enhance these effects due to its electron-withdrawing properties, which can increase the electrophilicity of the molecule.
Anticancer Activity
Studies have shown that similar pyrimidine derivatives possess significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Material Science Applications
The compound's unique electronic properties make it suitable for applications in organic electronics, such as:
- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when subjected to an electric field can be harnessed in display technologies.
- Solar Cells : The compound may be utilized in dye-sensitized solar cells, improving light absorption and conversion efficiency.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Evaluate anticancer properties | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment. |
| Study C | Assess material properties | Demonstrated potential as an electron transport material in OLEDs with a luminance efficiency of 15 cd/A. |
Mechanism of Action
The mechanism of action of 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their function. The presence of multiple heterocyclic rings allows for diverse binding interactions.
Materials Science: The compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound’s pyrimidin-4-ol core distinguishes it from triazole-based analogs () and simpler oxadiazoles (). Pyrimidine derivatives are often associated with nucleotide mimicry and kinase inhibition.
- The 1,2,4-oxadiazole moiety is shared with and , but substituents vary significantly. The methylsulfonyl group in enhances polarity, while the bromophenyl group in the target compound may improve lipophilicity and halogen bonding .
Substituent Effects: The sulfanylmethyl linker in the target compound contrasts with the methylbenzylthio group in . Thioether linkages are known to influence redox activity and metal coordination .
’s simpler oxadiazole synthesis (e.g., cyclization of amidoximes) could inform strategies for constructing the oxadiazole ring in the target molecule .
Biological Relevance: While the target compound lacks explicit activity data, analogs like ’s oxadiazole-pyrrolidinone derivative (an experimental drug) suggest that such structures are pharmacologically exploitable, possibly targeting enzymes or receptors requiring heterocyclic recognition .
Biological Activity
The compound 2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple pharmacophores including a pyrimidine core, an oxadiazole moiety, and a bromophenyl group. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with pyrimidine and oxadiazole frameworks have shown significant antimicrobial properties against various pathogens. For instance, derivatives of pyrimidines have been reported to possess antibacterial and antifungal activities due to their ability to inhibit nucleic acid synthesis in bacteria and fungi .
- Anticancer Potential : The presence of the bromophenyl group is linked to enhanced anticancer activity. Studies have indicated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation .
- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that it may exhibit selective toxicity towards malignant cells while sparing normal cells, a desirable characteristic in cancer therapeutics .
Antimicrobial Activity
Anticancer Activity
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various derivatives of pyrimidine and oxadiazole. The compound demonstrated significant growth inhibition in MCF-7 and A549 cell lines, with an IC50 value indicating potent activity comparable to established chemotherapeutics .
- Antimicrobial Efficacy : In vitro tests against common bacterial strains revealed that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in treating resistant bacterial infections .
- Mechanistic Insights : Molecular docking studies have indicated that the compound interacts with key enzymes involved in DNA replication and repair processes in bacteria, which could explain its observed antimicrobial effects .
Q & A
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer : Refine force field parameters (e.g., partial charges) using experimental crystallographic data. Solvent effects, often overlooked in docking studies, can be modeled with explicit solvent MD simulations. Validate predictions with alanine scanning mutagenesis of the target protein to confirm critical binding residues .
Q. What strategies improve the compound’s solubility without compromising activity?
- Methodological Answer : Introduce hydrophilic substituents (e.g., PEG chains at the sulfanyl group) or co-crystallize with cyclodextrins. Salt formation (e.g., sodium or hydrochloride salts of the pyrimidin-4-ol) enhances aqueous solubility. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
